

(5-Chloro-3-pyridinyl)methanol chemical properties

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Compound of Interest

Compound Name: (5-Chloro-3-pyridinyl)methanol

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A Technical Guide to **(5-Chloro-3-pyridinyl)methanol**: Properties, Synthesis, and Applications

Abstract

(5-Chloro-3-pyridinyl)methanol is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the chloro- and hydroxymethyl- substituents on the pyridine ring, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its chemical and physical properties, outlines a standard laboratory-scale synthesis, details its reactivity, and discusses its applications, particularly within drug discovery. The information is intended for researchers, chemists, and professionals in pharmaceutical development, offering a comprehensive scientific overview.

Compound Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of safe and effective research. **(5-Chloro-3-pyridinyl)methanol** is systematically named and cataloged to ensure global consistency.

- IUPAC Name: (5-chloropyridin-3-yl)methanol
- CAS Number: 22620-34-4[1]
- Molecular Formula: C₆H₆CINO[1]

- Synonyms: 5-Chloro-3-pyridinemethanol, (5-Chloro-pyridin-3-yl)-methanol, 5-Chloro-3-(hydroxymethyl)pyridine[2]

The structure consists of a pyridine ring substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a chlorine atom. The nitrogen atom in the pyridine ring, along with the chlorine atom, significantly influences the molecule's reactivity and physicochemical properties.

Caption: Chemical structure of **(5-Chloro-3-pyridinyl)methanol**.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the characterization, handling, and application of the compound.

Physicochemical Properties

The properties of **(5-Chloro-3-pyridinyl)methanol** are dictated by its molecular structure: the polar hydroxymethyl group allows for hydrogen bonding, while the chlorinated pyridine ring contributes to its overall molecular weight and thermal stability.

Property	Value	Source(s)
Molecular Weight	143.57 g/mol	[1]
Appearance	White to off-white solid/powder	General Supplier Data
Boiling Point	258.8 °C at 760 mmHg	[2]
Melting Point	88 - 92 °C	Commercial Supplier Data
Density	1.324 g/cm ³	[2]
Flash Point	110.3 °C	[2]
Solubility	Soluble in methanol, ethanol, and other polar organic solvents.	General Chemical Principles

Spectroscopic Analysis

Spectroscopic methods provide the definitive structural confirmation of the molecule. While experimental spectra are lot-dependent, the following describes the expected characteristic signals.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show four distinct signals in a deuterated solvent like CDCl_3 or DMSO-d_6 .
 - Aromatic Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct singlets or narrow doublets due to small coupling constants. The exact shifts are influenced by the deshielding effects of the ring nitrogen and the chlorine atom.
 - Methylene Protons (- CH_2OH): A singlet around δ 4.5-4.8 ppm. This signal integrates to two protons.
 - Hydroxyl Proton (- CH_2OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 5.0-5.5 ppm. This signal will exchange with D_2O .
- FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum reveals the functional groups present in the molecule.
 - O-H Stretch: A strong, broad absorption band in the region of $3200\text{-}3400\text{ cm}^{-1}$, characteristic of the hydrogen-bonded hydroxyl group.
 - C-H Stretch (Aromatic): Weaker absorptions typically above 3000 cm^{-1} .
 - C-H Stretch (Aliphatic): Absorptions in the $2850\text{-}2960\text{ cm}^{-1}$ range from the methylene group.
 - C=C and C=N Stretch: Aromatic ring stretching vibrations appear in the $1400\text{-}1600\text{ cm}^{-1}$ region.
 - C-O Stretch: A strong band for the primary alcohol C-O bond is expected around $1000\text{-}1050\text{ cm}^{-1}$.
 - C-Cl Stretch: A band in the fingerprint region, typically between $600\text{-}800\text{ cm}^{-1}$.

- MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would show a characteristic molecular ion peak (M^+) at m/z 143 and a significant $M+2$ peak at m/z 145 (approximately one-third the intensity of M^+), which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would include the loss of the hydroxymethyl group (- CH_2OH) or chlorine.

Synthesis and Manufacturing

The most common and efficient laboratory synthesis of **(5-Chloro-3-pyridinyl)methanol** involves the reduction of a corresponding carboxylic acid or its ester derivative.

Primary Synthetic Route: Reduction of 5-Chloronicotinic Acid Ester

This two-step process begins with the readily available 5-chloronicotinic acid. First, the carboxylic acid is converted to its ethyl ester to prevent side reactions with the reducing agent. Second, the ester is selectively reduced to the primary alcohol. The causality for this choice is that esters are more readily reduced by mild agents like sodium borohydride than the parent carboxylic acid, offering a high-yield, clean reaction.



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Caption: Synthetic workflow for **(5-Chloro-3-pyridinyl)methanol**.

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to these steps ensures a high probability of success.

Step 1: Synthesis of Ethyl 5-Chloronicotinate

- Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 5-chloronicotinic acid (10.0 g, 63.5 mmol).

- Reagents: Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (2 mL).
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
- Purification: Remove the solvent under reduced pressure to yield crude ethyl 5-chloronicotinate, which can be used directly in the next step.

Step 2: Reduction to **(5-Chloro-3-pyridinyl)methanol**

- Setup: Dissolve the crude ethyl 5-chloronicotinate from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask, and cool the solution to 0 °C in an ice bath.
- Reagent Addition: Add sodium borohydride (NaBH₄) (4.8 g, 127 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The choice of NaBH₄ is critical as it is a mild reducing agent that selectively reduces the ester without affecting the pyridine ring or the chloro-substituent.
- Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
- Quenching: Carefully quench the reaction by slowly adding water (50 mL) at 0 °C.
- Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

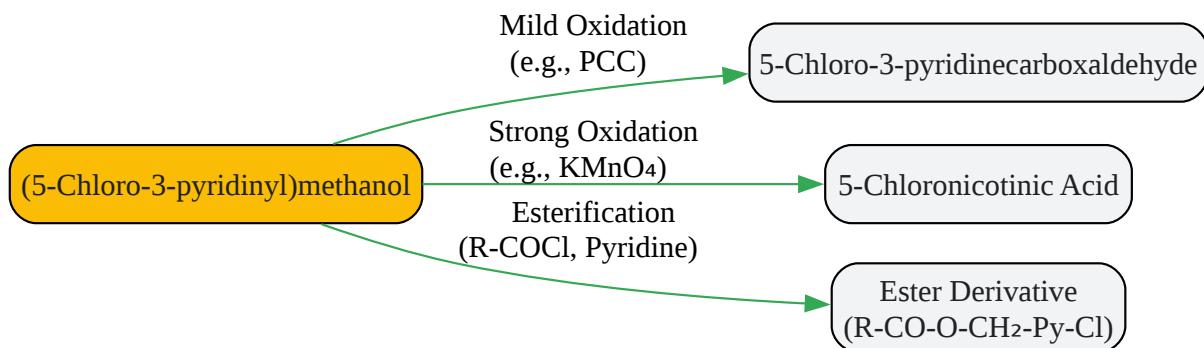
- Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure **(5-Chloro-3-pyridinyl)methanol** as a white solid.

Chemical Reactivity and Applications

The molecule's reactivity is centered on its two functional groups: the primary alcohol and the chloro-substituted pyridine ring.

Reactivity Profile

The hydroxyl group and the pyridine ring are the primary sites of chemical reactivity.



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Caption: Key reactivity pathways of **(5-Chloro-3-pyridinyl)methanol**.

- Oxidation: The primary alcohol can be oxidized. Mild oxidizing agents like Pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 5-chloro-3-pyridinecarboxaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄), will oxidize it fully to 5-chloronicotinic acid.
- Esterification/Etherification: The hydroxyl group readily undergoes esterification with acyl chlorides or carboxylic acids (under acidic catalysis) and etherification with alkyl halides (under basic conditions, e.g., Williamson ether synthesis). This allows for the easy attachment of various side chains, a common strategy in drug development.

- Reactivity of the Pyridine Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This, combined with the electron-withdrawing effect of the chlorine atom, makes the ring relatively resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, although conditions for the latter are often harsh.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry. The chlorine atom can increase metabolic stability, improve membrane permeability, and participate in halogen bonding, which can enhance binding affinity to biological targets. **(5-Chloro-3-pyridinyl)methanol** is a key intermediate for introducing the "5-chloropyridin-3-ylmethyl" moiety into larger molecules.

While not a direct precursor in the most cited syntheses, the closely related structural motif is central to the structure of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis and pain. [3][4] The synthesis of Etoricoxib involves building a bipyridine system where one of the rings is a chloro-substituted pyridine.[5][6][7] The methodologies used to create these complex pyridine-based structures highlight the importance of functionalized building blocks like **(5-Chloro-3-pyridinyl)methanol** and its derivatives in constructing modern pharmaceuticals. Its general utility is as a versatile building block for creating libraries of compounds for screening in drug discovery programs.[8]

Safety, Handling, and Storage

As a laboratory chemical, **(5-Chloro-3-pyridinyl)methanol** requires careful handling. The following information is based on general safety data for this class of compounds.

- GHS Hazard Statements:
 - Harmful if swallowed (H302).
 - Causes skin irritation (H315).
 - Causes serious eye irritation (H319).
 - May cause respiratory irritation (H335).

- Precautionary Measures:
 - Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]
 - Response:
 - IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
 - IF ON SKIN: Wash with plenty of soap and water.[9]
 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
 - Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. [10]
 - Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
- Stability and Storage: The compound is stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

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